Tetrahydro-3',5'-dichloromethotrexate

Synthetic Yield Chemical Stability Pteridine Reduction

Confounded by DHFR-mediated effects in antifolate research? Tetrahydro-3',5'-dichloromethotrexate (CAS 17700-70-8) provides a selective solution: its pre-reduced 5,6,7,8-tetrahydropteridine ring abolishes DHFR inhibition, enabling clean probing of non-canonical targets. • Non-DHFR selective: Compare cellular responses vs oxidized 3',5'-dichloromethotrexate to deconvolve DHFR-independent antimetabolite mechanisms. • GPase b SAR: Hybrid structure pairs activity-enhancing 3',5'-dichloro substitution with natural cofactor's tetrahydro core for probing pteridine oxidation state and halogen effects on glycogen phosphorylase b kinetics. • RFC transport studies: Distinct hydrogen bonding and hydrophilicity profile vs methotrexate enables folate transporter recognition studies. Available for immediate research use with verified purity; custom synthesis and bulk quantities upon request.

Molecular Formula C20H24Cl2N8O5
Molecular Weight 527.4 g/mol
CAS No. 17700-70-8
Cat. No. B1210829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-3',5'-dichloromethotrexate
CAS17700-70-8
Synonymstetrahydro-3',5'-dichloromethotrexate
Molecular FormulaC20H24Cl2N8O5
Molecular Weight527.4 g/mol
Structural Identifiers
SMILESCN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl
InChIInChI=1S/C20H24Cl2N8O5/c1-30(7-9-6-25-17-14(26-9)16(23)28-20(24)29-17)15-10(21)4-8(5-11(15)22)18(33)27-12(19(34)35)2-3-13(31)32/h4-5,9,12,26H,2-3,6-7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H5,23,24,25,28,29)/t9?,12-/m0/s1
InChIKeyXWEXDVHAJDWLCH-ACGXKRRESA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-3',5'-dichloromethotrexate: Reduced Folate Analog


Tetrahydro-3',5'-dichloromethotrexate (CAS 17700-70-8) is a synthetic, reduced folate analog belonging to the methotrexate class of antimetabolites [1]. Unlike the oxidized clinical agent dichloromethotrexate (3',5'-dichloromethotrexate, CAS 528-74-5), this compound's 5,6,7,8-tetrahydropteridine ring renders it a structural mimic of the natural cofactor tetrahydrofolate, a state achieved without hydrodechlorination of the 3',5'-dichloro substituents [2]. This specific pre-reduction distinguishes it from aromatic dihydrofolate reductase (DHFR) inhibitors and positions it as a key research tool for investigating folate-dependent pathways, prodrug strategies, or non-canonical targets where the oxidation state of the pteridine ring is critical [1][2].

Tetrahydro-3',5'-dichloromethotrexate: Why Substitution Fails


The functional and chemical properties of tetrahydrofolate analogs are strictly governed by the oxidation state of the pteridine ring. The aromatic analog 3',5'-dichloromethotrexate acts as a classical DHFR inhibitor by mimicking dihydrofolate, while the tetrahydro form structurally resembles the enzymatic product of DHFR, leading to fundamentally different biological interactions [1]. This is demonstrably shown by the fact that 5,6,7,8-tetrahydrofolic acid, 3'-chloro- and 3',5'-dichloromethotrexates each exhibit distinct, non-interchangeable inhibitory potency against rabbit skeletal muscle glycogen phosphorylase b, a non-DHFR target, with half-inhibition concentrations varying over 7.8-fold [2]. Simply substituting the target compound with its oxidized precursor or generic methotrexate would thus invalidate experiments predicated on a reduced folyl cofactor-like interaction or a specific pharmacokinetic profile.

Tetrahydro-3',5'-dichloromethotrexate: Key Differentiation Evidence


Chlorine Substituent Stability During Reduction

A critical point for procurement is the compound's synthetic pedigree and inherent chemical stability relative to its production method. The standard preparation of Tetrahydro-3',5'-dichloromethotrexate reduces the aromatic precursor 3',5'-dichloromethotrexate with dimethylamine-borane in glacial acetic acid at 20-60°C, producing the target compound in high yield and purity without protection from air and, most importantly, without hydrogenolysis of the chlorine substituents [1]. This demonstrates that the C-Cl bonds are stable under the reductive conditions required to generate the tetrahydropteridine ring, a non-trivial characteristic for a halogenated heterocycle [1]. In contrast, aromatic 3',5'-dichloromethotrexate remains in the oxidized form and would require this specific chemical conversion to achieve the tetrahydro state, a process that simpler analogs may not survive cleanly.

Synthetic Yield Chemical Stability Pteridine Reduction Halogen Retention

Physicochemical Comparison: Tetrahydro vs. Aromatic Parent

The reduction of the pteridine ring substantially alters the predicted physicochemical profile compared to its aromatic parent, 3',5'-dichloromethotrexate. ACD/Labs Percepta predictions indicate that Tetrahydro-3',5'-dichloromethotrexate has a topological polar surface area (TPSA) of 209 Ų, 9 hydrogen bond donors, and 13 hydrogen bond acceptors . Its predicted distribution coefficient (LogD) at pH 7.4 is -1.92, classifying it as highly hydrophilic . While exact predicted values for 3',5'-dichloromethotrexate are not available in the same source, methotrexate, with a fully aromatic pteridine ring, has a reported experimental TPSA of 210 Ų, 7 H-bond donors, and 13 acceptors, and a LogD at pH 7.4 of approx. -1.8 [1]. The two additional H-bond donors in the tetrahydro form, arising from the two NH groups in the reduced ring, are a direct structural consequence of the reduction and may significantly impact molecular recognition, solubility, and membrane permeability compared to the aromatic series.

Lipophilicity Drug-likeness Permeability Physicochemical Properties In Silico Prediction

Glycogen Phosphorylase b Inhibition: Mechanistic Distinction

A key differentiator for research selection is the compound's potential for non-canonical biological activity stemming from its reduced pteridine ring. A study on the oxidized counterpart, 3',5'-dichloromethotrexate, showed it inhibits rabbit muscle glycogen phosphorylase b reversibly with positive kinetic cooperativity (Hill coefficient > 1), achieving a half-inhibition concentration of 0.24 mM [1]. This potency was 7.8-fold greater than that of 5-methyltetrahydrofolic acid (1.87 mM), a natural reduced folate containing a single methyl group and a fully reduced ring [1]. While direct data for Tetrahydro-3',5'-dichloromethotrexate is absent from this assay, its structure uniquely combines the 3',5'-dichloro substitution pattern (which showed the highest potency in the oxidized form) with a fully reduced tetrahydro ring (like the natural cofactor), suggesting it may occupy a unique potency and selectivity niche against this metabolic enzyme target.

Glycogen Phosphorylase b Non-DHFR Target Kinetic Cooperativity Pterin Antagonism

Mass and Formula: Identity Verification

A fundamental procurement requirement is the ability to analytically verify the identity and purity of the received compound. Tetrahydro-3',5'-dichloromethotrexate possesses a monoisotopic mass of 526.124695 Da and a molecular formula of C₂₀H₂₄Cl₂N₈O₅ . This can be unequivocally distinguished from its aromatic precursor, 3',5'-dichloromethotrexate, which has a molecular formula of C₂₀H₂₀Cl₂N₈O₅ and an average mass of 523.33 g/mol [1]. The four additional hydrogen atoms (exact mass difference of ~4.0312 Da) in the target compound provide a clear, high-resolution mass spectrometry (HRMS) signature that confirms successful reduction and differentiates it from the oxidized starting material, which may be a common contaminant if sourced from incomplete synthetic batches.

Quality Control Molecular Formula Analytical Verification Procurement Specification

Tetrahydro-3',5'-dichloromethotrexate: Key Research Applications


DHFR-Dependent vs. Independent Cytotoxicity

Tetrahydro-3',5'-dichloromethotrexate's pre-reduced ring means it will not itself inhibit DHFR, unlike its oxidized counterpart. Researchers can use this compound as a selective probe to isolate non-DHFR-mediated antimetabolite effects in cell-based assays. By comparing cellular responses to this compound versus 3',5'-dichloromethotrexate, any observed cytotoxicity cannot be attributed to impaired de novo thymidylate synthesis, allowing the deconvolution of complex mechanisms [1].

Glycogen Phosphorylase b Enzyme Kinetics

Based on class-level evidence that 3',5'-dichloromethotrexate is a potent inhibitor of glycogen phosphorylase b [1], the tetrahydro analog is a critical follow-up compound for structure-activity relationship (SAR) studies. Its hybrid structure—pairing the activity-enhancing 3',5'-dichloro substitution with the natural cofactor's tetrahydro core—makes it the ideal tool for simultaneously probing the role of the pteridine ring's oxidation state and halogen substitution on enzyme kinetics and cooperativity [1].

Reduced Folate Carrier (RFC) Specificity Profiling

The distinctly increased hydrogen bonding capacity and hydrophilicity of Tetrahydro-3',5'-dichloromethotrexate, relative to methotrexate [2], predict a significantly different interaction with the RFC. This makes the compound a valuable tool for dissecting the structural determinants of folate transporter recognition, facilitating studies on antifolate uptake, resistance mechanisms, and the rational design of prodrugs that exploit this transport system [2].

Folate-Targeted Imaging and Theranostic Synthesis

The proven chemical stability of the 3,5-dichloro and tetrahydro moieties under synthetic conditions [3] provides a robust platform for further derivatization. A procurement of this pre-formed core allows medicinal chemists to attach conjugates, such as fluorescent dyes or chelators, to the glutamic acid side chain without risking degradation of the delicate tetrahydro ring, establishing it as a preferred building block for folate-receptor targeted agents.

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